[4-(3-Bromopropyl)phenyl](4-nitrophenyl)methanone
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Overview
Description
4-(3-Bromopropyl)phenylmethanone is an organic compound with the molecular formula C16H14BrNO3 It is characterized by the presence of a bromopropyl group attached to a phenyl ring, which is further connected to a nitrophenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)phenylmethanone typically involves a multi-step process. One common method includes the bromination of 4-propylphenylmethanone followed by nitration. The reaction conditions often involve the use of bromine in the presence of a catalyst such as iron(III) bromide for the bromination step. The nitration step can be carried out using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of 4-(3-Bromopropyl)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)phenylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 4-(3-Aminopropyl)phenylmethanone.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
4-(3-Bromopropyl)phenylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)phenylmethanone involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitrophenyl moiety may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloropropyl)phenylmethanone
- 4-(3-Iodopropyl)phenylmethanone
- 4-(3-Fluoropropyl)phenylmethanone
Uniqueness
4-(3-Bromopropyl)phenylmethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
142798-88-7 |
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Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
[4-(3-bromopropyl)phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H14BrNO3/c17-11-1-2-12-3-5-13(6-4-12)16(19)14-7-9-15(10-8-14)18(20)21/h3-10H,1-2,11H2 |
InChI Key |
BLCNTXOMZYHKJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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